4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound characterized by its intricate molecular structure. This compound features a benzodioxole ring, a fluorobenzyl sulfanyl group, and an indeno[1,2-d]pyrimidinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodioxole ring system One common approach is the reaction of 1,3-benzodioxol-5-yl with appropriate reagents to form the core structure
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale production often involves the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been studied for potential therapeutic uses, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Novel benzodioxole derivatives as COX inhibitors
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3S/c26-18-8-4-1-5-15(18)12-32-25-27-22(14-9-10-19-20(11-14)31-13-30-19)21-23(28-25)16-6-2-3-7-17(16)24(21)29/h1-11,22H,12-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERBLXBUYYMVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=N3)SCC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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